molecular formula C16H25NO2 B2388357 N-(4-(pentyloxy)phenyl)pivalamide CAS No. 301307-43-7

N-(4-(pentyloxy)phenyl)pivalamide

Cat. No.: B2388357
CAS No.: 301307-43-7
M. Wt: 263.381
InChI Key: ZGHOXDMKEHZWCL-UHFFFAOYSA-N
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Description

N-(4-(pentyloxy)phenyl)pivalamide is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of N-(4-(pentyloxy)phenyl)pivalamide typically involves the reaction of pivaloyl chloride with 4-(pentyloxy)aniline in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-(pentyloxy)phenyl)pivalamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase, making it a candidate for research in neurodegenerative diseases.

    Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs for treating neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-(pentyloxy)phenyl)pivalamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

N-(4-(pentyloxy)phenyl)pivalamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)carbamothioyl)pivalamide: This compound has a similar structure but contains a carbamothioyl group instead of a pentyloxy group.

    N-(4-methoxyphenyl)pivalamide: This compound has a methoxy group instead of a pentyloxy group. It exhibits different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific pentyloxy substitution, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-(pentyloxy)phenyl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article synthesizes available research findings, including case studies and detailed analyses, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a pentyloxy group attached to a phenyl ring, along with a pivalamide functional group. This unique structure influences its chemical reactivity and biological interactions.

The primary mechanism of action for this compound involves its inhibition of specific enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By binding to the active sites of these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where enhanced cholinergic signaling may offer therapeutic benefits .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE:

Enzyme Inhibition Percentage
Acetylcholinesterase (AChE)85%
Butyrylcholinesterase (BChE)85%
Urease73.8%
Alpha Amylase57.9%

These findings indicate that the compound is a potent inhibitor of cholinesterases, which is crucial for developing treatments for conditions characterized by cholinergic dysfunction .

Case Studies

In a study focusing on the synthesis and biological evaluation of related compounds, this compound was shown to possess strong inhibitory properties against multiple enzyme targets. Molecular docking studies revealed binding energies indicative of strong interactions with AChE and BChE, suggesting that structural modifications could enhance its efficacy as an enzyme inhibitor .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other compounds that share similar structural features:

Compound Structural Feature Biological Activity
N-(4-acetylphenyl)carbamothioyl)pivalamideCarbamothioyl groupModerate enzyme inhibition
N-(4-methoxyphenyl)pivalamideMethoxy groupDifferent reactivity and activity profile

The presence of the pentyloxy group in this compound is believed to enhance its solubility and biological activity compared to its analogs .

Potential Therapeutic Applications

Given its significant inhibitory effects on cholinesterases, this compound holds promise for therapeutic applications in treating neurodegenerative diseases. Its ability to increase acetylcholine levels could potentially alleviate symptoms associated with Alzheimer's disease and other cognitive disorders.

Properties

IUPAC Name

2,2-dimethyl-N-(4-pentoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-5-6-7-12-19-14-10-8-13(9-11-14)17-15(18)16(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHOXDMKEHZWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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